N-[4-[[5-(3-benzyl-5-hydroxy-4-oxo-1,2-dihydroquinazolin-2-yl)-2-methoxyphenyl]methylsulfanyl]phenyl]acetamide
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Overview
Description
Preparation Methods
The synthesis of compound 8b involves multiple steps, starting from benzimidazole. The synthetic pathway includes the formation of thio-oxadiazole and thio-thiadiazole analogues. The reaction conditions typically involve the use of specific reagents and solvents to achieve the desired product
Chemical Reactions Analysis
Compound 8b undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Compound 8b has been extensively studied for its scientific research applications. In chemistry, it serves as a valuable ligand for studying receptor interactions. In biology, it has been used to investigate the thyroid stimulating hormone receptor and its role in cellular processes. In medicine, compound 8b has shown potential as an antimicrobial agent, particularly against Staphylococcus aureus . Additionally, it has been explored for its antitumor properties, with studies indicating its ability to induce cell cycle arrest and apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of compound 8b involves its agonistic activity on the thyroid stimulating hormone receptor. By binding to this receptor, compound 8b activates downstream signaling pathways that regulate various cellular functions. The molecular targets and pathways involved include the activation of cyclic adenosine monophosphate (cAMP) and the subsequent activation of protein kinase A (PKA) .
Comparison with Similar Compounds
Compound 8b can be compared with other similar compounds, such as other thyroid stimulating hormone receptor agonists. These compounds share structural similarities but may differ in their binding affinities and specific activities. Some similar compounds include PD048823 and other synthetic organic ligands targeting the same receptor . Compound 8b’s uniqueness lies in its specific structural features and its dual inhibitory activity on c-Met and thioredoxin reductase (TrxR), which distinguishes it from other similar compounds .
Properties
Molecular Formula |
C31H29N3O4S |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
N-[4-[[5-(3-benzyl-5-hydroxy-4-oxo-1,2-dihydroquinazolin-2-yl)-2-methoxyphenyl]methylsulfanyl]phenyl]acetamide |
InChI |
InChI=1S/C31H29N3O4S/c1-20(35)32-24-12-14-25(15-13-24)39-19-23-17-22(11-16-28(23)38-2)30-33-26-9-6-10-27(36)29(26)31(37)34(30)18-21-7-4-3-5-8-21/h3-17,30,33,36H,18-19H2,1-2H3,(H,32,35) |
InChI Key |
DWYMDWVNEIIEHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SCC2=C(C=CC(=C2)C3NC4=C(C(=CC=C4)O)C(=O)N3CC5=CC=CC=C5)OC |
Origin of Product |
United States |
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